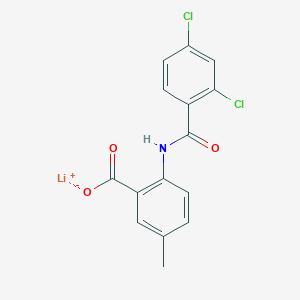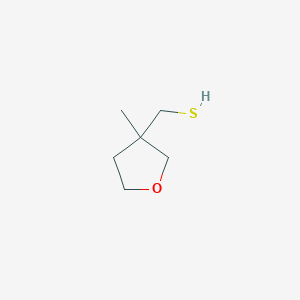
4-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide,aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide, acetic acid is a chemical compound with the molecular formula C10H12N2O2.C2H4O2. It is known for its unique structure, which includes a dioxolane ring attached to a benzene ring with a carboximidamide group and an acetic acid moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide, acetic acid typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring is formed by reacting ethylene glycol with an aldehyde or ketone in the presence of an acid catalyst.
Attachment to Benzene Ring: The dioxolane ring is then attached to a benzene ring through a Friedel-Crafts alkylation reaction.
Introduction of Carboximidamide Group: The carboximidamide group is introduced via a reaction with an amine and a suitable reagent such as cyanogen bromide.
Addition of Acetic Acid Moiety: Finally, the acetic acid moiety is added through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide, acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide, acetic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide, acetic acid involves its interaction with specific molecular targets and pathways. The dioxolane ring and carboximidamide group can interact with enzymes and receptors, modulating their activity. The acetic acid moiety may enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1,3-Dioxolan-2-yl)benzenecarbothioamide
- 4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide
Uniqueness
4-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide, acetic acid is unique due to its combination of a dioxolane ring, carboximidamide group, and acetic acid moiety. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various scientific research applications.
Propriétés
Formule moléculaire |
C12H16N2O4 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
acetic acid;4-(1,3-dioxolan-2-yl)benzenecarboximidamide |
InChI |
InChI=1S/C10H12N2O2.C2H4O2/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10;1-2(3)4/h1-4,10H,5-6H2,(H3,11,12);1H3,(H,3,4) |
Clé InChI |
IKVQFXVKNBORDF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1COC(O1)C2=CC=C(C=C2)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Bromomethyl)phenoxy]pyridine](/img/structure/B15309085.png)
![1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15309092.png)
![[2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B15309102.png)









